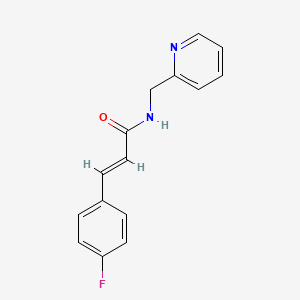
N-(diphenylmethyl)-5-methylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(diphenylmethyl)-5-methylfuran-2-carboxamide is an organic compound that belongs to the class of carboxamides It features a furan ring substituted with a methyl group at the 5-position and a carboxamide group at the 2-position, which is further substituted with a diphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-5-methylfuran-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Methyl Group: The methyl group can be introduced at the 5-position of the furan ring through alkylation reactions using methylating agents like methyl iodide.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan derivative with an appropriate amine, such as diphenylmethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to enhance efficiency and scalability. Continuous flow reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(diphenylmethyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(diphenylmethyl)-5-methylfuran-2-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(diphenylmethyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The diphenylmethyl group may facilitate binding to certain proteins or enzymes, modulating their activity. The furan ring and carboxamide group may also contribute to its overall bioactivity by interacting with different biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(diphenylmethyl)-1-phenylethan-1-imine: This compound features a similar diphenylmethyl group but differs in the core structure.
N-(diphenylmethyl)-azetidin-3-ol: Another compound with a diphenylmethyl group, but with a different heterocyclic core.
Uniqueness
N-(diphenylmethyl)-5-methylfuran-2-carboxamide is unique due to its specific combination of a furan ring, a methyl group, and a diphenylmethyl-substituted carboxamide group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-benzhydryl-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-14-12-13-17(22-14)19(21)20-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,18H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUAVHDROQUFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-methylbenzyl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5840170.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5840185.png)

![N-(4-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methoxybenzamide](/img/structure/B5840191.png)

![1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5840215.png)
![4-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5840222.png)

![2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(1-NAPHTHYL)ACETAMIDE](/img/structure/B5840238.png)

![N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5840250.png)
![methyl 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carboxylate](/img/structure/B5840252.png)
![2-chloro-N-[3-(dimethylamino)-3-oxopropyl]benzamide](/img/structure/B5840259.png)
